molecular formula C16H24O2 B1612373 5,7-Hexadecadiynoic acid CAS No. 28393-01-3

5,7-Hexadecadiynoic acid

Cat. No.: B1612373
CAS No.: 28393-01-3
M. Wt: 248.36 g/mol
InChI Key: RPTNONNBJKKVEV-UHFFFAOYSA-N
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Description

5,7-Hexadecadiynoic acid: is a diacetylenic acid with the molecular formula C₁₆H₂₄O₂ . It is characterized by the presence of two triple bonds in its carbon chain, specifically at the 5th and 7th positions. This compound is known for its participation in the synthesis of polymerizable asymmetric diacetylenic monomer compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Hexadecadiynoic acid typically involves the coupling of alkyne precursors. One common method is the reaction between dec-1-yne and 5-Hexynoic acid under specific conditions . The reaction conditions often include the use of catalysts such as palladium (II) chloride and copper (I) iodide in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 5,7-Hexadecadiynoic acid undergoes various chemical reactions, including:

    Oxidation: The triple bonds can be oxidized to form diketones.

    Reduction: The triple bonds can be reduced to form alkenes or alkanes.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Reagents like or .

    Reduction: Reagents like with a .

    Substitution: Reagents like or in the presence of .

Major Products:

Mechanism of Action

The mechanism of action of 5,7-Hexadecadiynoic acid involves its ability to participate in polymerization reactions. The triple bonds in the compound can undergo 1,4-addition reactions to form conjugated polymers. These polymers exhibit unique optical and electronic properties, making them suitable for various applications in materials science .

Comparison with Similar Compounds

  • 10,12-Pentacosadiynoic acid
  • 10,12-Tricosadiynoic acid
  • 9,12-Octadecadiynoic acid

Comparison: 5,7-Hexadecadiynoic acid is unique due to the specific positioning of its triple bonds at the 5th and 7th positions, which imparts distinct reactivity and polymerization characteristics. In contrast, compounds like 10,12-Pentacosadiynoic acid and 10,12-Tricosadiynoic acid have their triple bonds positioned differently, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

hexadeca-5,7-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-8,13-15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTNONNBJKKVEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#CC#CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584220
Record name Hexadeca-5,7-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28393-01-3
Record name Hexadeca-5,7-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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